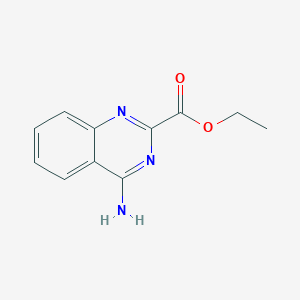

Ethyl 4-aminoquinazoline-2-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H11N3O2 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

ethyl 4-aminoquinazoline-2-carboxylate |

InChI |

InChI=1S/C11H11N3O2/c1-2-16-11(15)10-13-8-6-4-3-5-7(8)9(12)14-10/h3-6H,2H2,1H3,(H2,12,13,14) |

InChI Key |

ITTNRKSYHIROFH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC2=CC=CC=C2C(=N1)N |

Origin of Product |

United States |

Chemical Transformations and Derivatization of Ethyl 4 Aminoquinazoline 2 Carboxylate

Reactivity of the Carboxylate Ester Group

The ethyl ester functional group at the C-2 position of the quinazoline (B50416) ring is susceptible to nucleophilic acyl substitution reactions. These transformations are key to converting the ester into other important functional groups, such as carboxylic acids and amides.

Hydrolysis to Carboxylic Acids

The ethyl ester of 4-aminoquinazoline-2-carboxylate can be readily hydrolyzed to its corresponding carboxylic acid, 4-aminoquinazoline-2-carboxylic acid. This transformation is typically achieved through saponification, which involves heating the ester in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in a mixed aqueous-alcoholic solvent system.

In a procedure analogous to the hydrolysis of similar quinazoline esters, the reaction is conducted by stirring the ethyl ester with an excess of NaOH in an ethanol (B145695)/water solution at an elevated temperature. juniperpublishers.com Following the reaction, acidification of the mixture with a mineral acid, like hydrochloric acid (HCl), neutralizes the resulting carboxylate salt and precipitates the desired carboxylic acid. juniperpublishers.com This hydrolysis is a fundamental step, as the resulting carboxylic acid is a key intermediate for further modifications, most notably amidation reactions.

| Reaction | Substrate | Reagents | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| Hydrolysis | Ethyl 4-aminoquinazoline-2-carboxylate | NaOH or KOH | Ethanol/Water | Reflux | 4-Aminoquinazoline-2-carboxylic acid |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this would involve reacting it with a different alcohol (e.g., methanol (B129727) or propanol) to form the corresponding methyl or propyl ester. This reaction can be catalyzed by either acids or bases. mdpi.com

Under basic conditions, the reaction proceeds via nucleophilic attack of an alkoxide ion on the ester carbonyl. researchgate.net To drive the reaction to completion, the alcohol reactant is typically used in large excess as the solvent. mdpi.com Acid-catalyzed transesterification involves protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack by the alcohol. mdpi.com While this is a standard reaction for many esters, specific literature detailing the transesterification of this compound is not widely available. However, the general principles are applicable to heteroaromatic esters. acs.orgresearchgate.net

Amidation Reactions

The conversion of the C-2 ester to an amide is a crucial transformation for creating derivatives with diverse biological activities. This can be approached through two primary routes.

The first is direct aminolysis, where the ester is reacted with a primary or secondary amine. However, this method can be challenging. Research on the related quinazolinone scaffold has shown that attempting direct amidation by heating the ester with an amine in glacial acetic acid did not yield the desired amide, but instead resulted in the hydrolysis of the ester to the carboxylic acid. mdpi.com

A more reliable and widely used method is a two-step sequence. First, the ester is hydrolyzed to the carboxylic acid as described in section 3.1.1. The resulting carboxylic acid is then coupled with an amine to form the amide bond. To facilitate this second step, the carboxylic acid is often activated by converting it into a more reactive intermediate, such as an acyl chloride. This is commonly done using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. juniperpublishers.com The activated acyl chloride is then reacted with a suitable primary or secondary amine to furnish the final N-substituted 4-aminoquinazoline-2-carboxamide derivative. juniperpublishers.com Alternatively, standard peptide coupling reagents can be used to directly couple the carboxylic acid with an amine without isolating the acyl chloride intermediate.

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Hydrolysis (Saponification) | 1. NaOH, EtOH/H₂O, Heat 2. HCl (acidification) | 4-Aminoquinazoline-2-carboxylic acid |

| 2 | Amide Formation | 1. SOCl₂ or Oxalyl Chloride 2. Amine (R¹R²NH) | N,N-Disubstituted-4-aminoquinazoline-2-carboxamide |

Modifications at the C-4 Amino Group

The primary amino group at the C-4 position is nucleophilic and serves as a handle for introducing a wide array of substituents, significantly altering the properties of the quinazoline core.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the C-4 amino group can react with electrophiles such as alkyl halides or acyl chlorides.

N-Acylation involves the reaction of the 4-aminoquinazoline with an acylating agent, such as an acyl chloride or acid anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction forms an amide linkage at the C-4 position. For instance, studies on related 4-anilinoquinazoline (B1210976) structures have demonstrated that the exocyclic amino group can be acylated. In one example, 6-amino-4-[(3-bromophenyl)amino]quinazoline was successfully acylated with fumaryl (B14642384) chloride. researchgate.net This indicates that the C-4 amino group of the title compound is sufficiently nucleophilic to undergo similar transformations.

N-Alkylation of the C-4 amino group with alkyl halides is also theoretically possible. However, the quinazoline ring contains other nitrogen atoms (at positions 1 and 3) that could potentially compete for the alkylating agent, leading to a mixture of products. Studies on the alkylation of the related quinazolin-4-one system show that alkylation often occurs preferentially on the ring nitrogen (N-3). researchgate.net While specific examples of N-alkylation of the exocyclic C-4 amino group of this compound are not prominent in the literature, such reactions would likely require careful control of conditions to achieve selectivity.

Schiff Base Formation

The primary amino group at the C-4 position can readily undergo a condensation reaction with an aldehyde or a ketone to form an imine, commonly known as a Schiff base. This reaction is a cornerstone of amine chemistry.

The synthesis is typically carried out by refluxing equimolar amounts of the 4-aminoquinazoline and the carbonyl compound in a suitable solvent, such as ethanol or methanol. Often, a catalytic amount of acid (e.g., acetic acid) is added to facilitate the reaction. The formation of the C=N double bond of the azomethine group is a reversible process, and the reaction is driven to completion by the removal of the water that is formed as a byproduct, for example, by using a Dean-Stark apparatus. This reaction provides a straightforward method for attaching a wide variety of aromatic and aliphatic groups to the quinazoline scaffold via the C-4 nitrogen.

| Reaction | Substrates | Reagents/Catalysts | Solvent | Typical Conditions | Product |

|---|---|---|---|---|---|

| Schiff Base Formation | This compound + Aldehyde/Ketone (R-CHO/R₂C=O) | Catalytic Acetic Acid (optional) | Ethanol or Methanol | Reflux | Ethyl 4-(alkylideneamino/arylideneamino)quinazoline-2-carboxylate |

Introduction of Substituted Amino Moieties

The primary amino group at the 4-position of the quinazoline ring is a key handle for introducing a wide array of substituted amino moieties. This is most commonly achieved through nucleophilic aromatic substitution (SNAr) reactions, typically starting from a precursor such as ethyl 4-chloroquinazoline-2-carboxylate. The reaction of this precursor with various primary or secondary amines leads to the formation of N-substituted-4-aminoquinazoline derivatives. nih.govnih.gov

This method is highly efficient and tolerates a diverse range of amines, including aliphatic, aromatic, and heterocyclic amines. The reaction conditions can often be modulated to achieve high yields, with microwave irradiation being employed to accelerate the reaction and improve efficiency. nih.gov For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines has been successfully achieved by reacting 4-chloroquinazoline (B184009) with various aryl heterocyclic amines in 2-propanol under microwave irradiation. nih.gov

The general scheme for this transformation is depicted below:

Scheme 1: Synthesis of N-substituted 4-aminoquinazolines from a 4-chloro precursor.

Another approach involves the direct modification of the 4-amino group, although this is less common than the substitution of a 4-chloro precursor. Reactions such as acylation or alkylation can be performed, but care must be taken to control the reactivity and avoid side reactions on the quinazoline ring or the ester group.

| Amine Nucleophile | Reaction Conditions | Resulting Moiety at C4 | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline (B41778) | 2-Propanol, Reflux, 12 h | -NH-Phenyl | Moderate | nih.gov |

| Substituted Anilines | THF/H₂O, Microwave | -NH-Aryl | Up to 96% | nih.gov |

| Aryl Heterocyclic Amines | 2-Propanol, Microwave, 20 min | -NH-Heteroaryl | High | nih.gov |

| Primary Aliphatic Amines | Various Solvents, Mild Conditions | -NH-Alkyl | Good | nih.govmdpi.com |

Functionalization of the Quinazoline Core

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Direct electrophilic aromatic substitution (EAS) on the benzene portion of the 4-aminoquinazoline scaffold is challenging. The pyrimidine (B1678525) ring acts as an electron-withdrawing group, which deactivates the fused benzene ring towards electrophilic attack. However, the amino group at the C4 position is a strong activating group and is ortho-, para-directing. The interplay of these electronic effects governs the regioselectivity of any potential EAS reaction.

The positions C5 and C7 are ortho to the C4a-N3 bond of the pyrimidine ring, while C6 and C8 are meta. The C4-amino group directs electrophiles to the C5 position (ortho) and C7 position (ortho, as it is para to the C4a bridgehead carbon influenced by the amino group). Therefore, substitution, if it occurs, is most likely to happen at the C5 or C7 positions.

While specific examples of EAS on this compound are not extensively reported, studies on related quinoline (B57606) and quinazolinone systems provide insights. For instance, nitration of 4(3H)-quinazolinone has been reported, and metal-free halogenation of 8-substituted quinolines can proceed with high regioselectivity at the C5 position. researchgate.netrsc.org Transition metal-catalyzed C-H functionalization represents a more modern and often more effective approach to introduce substituents onto the benzene ring of quinazolines and quinazolinones. bohrium.comchim.itrsc.org These methods can overcome the inherent low reactivity of the scaffold towards classical EAS.

Nucleophilic Substitution at Pyrimidine Ring Positions

Nucleophilic substitution is a cornerstone of quinazoline chemistry, particularly for the synthesis and derivatization of the pyrimidine ring. The carbon atoms at positions 2 and 4 of the quinazoline ring are electron-deficient and thus susceptible to nucleophilic attack, especially when bearing a good leaving group like a halogen.

For precursors like 2,4-dichloroquinazoline, nucleophilic aromatic substitution (SNAr) occurs with high regioselectivity. mdpi.comnih.govlassbio.com.br Computational and experimental studies have shown that the C4 position is significantly more reactive towards nucleophiles than the C2 position. nih.govlassbio.com.br This allows for the sequential and controlled introduction of different nucleophiles.

The synthesis of this compound itself often relies on this principle, starting from a 2,4-dihaloquinazoline precursor. A typical synthetic route would involve:

Selective substitution at C4 with ammonia (B1221849) or an amine.

Subsequent manipulation or substitution at the C2 position.

Further substitution at the C2 position of a 4-amino-2-chloroquinazoline derivative is possible but generally requires more forcing conditions, such as higher temperatures or the use of metal catalysis, due to the reduced electrophilicity of the C2 carbon after the introduction of the electron-donating amino group at C4.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of the quinazoline core, particularly for forming carbon-carbon and carbon-heteroatom bonds. These reactions are typically performed on halogenated quinazoline derivatives, where a halogen atom (usually Br or I) on the benzene ring (e.g., at C6 or C7) is replaced.

Suzuki-Miyaura Coupling : This reaction is widely used to introduce aryl or vinyl groups. A bromo- or iodo-substituted this compound can be coupled with a boronic acid or ester in the presence of a palladium catalyst and a base to form a C-C bond.

Sonogashira Coupling : This reaction allows for the introduction of alkyne moieties. The coupling of a halogenated quinazoline with a terminal alkyne is catalyzed by a palladium complex and a copper(I) co-catalyst.

Buchwald-Hartwig Amination : This reaction is a versatile method for forming C-N bonds. It can be used to introduce various substituted amines at halogenated positions on the benzene ring, complementing the SNAr reactions on the pyrimidine ring.

These cross-coupling reactions significantly expand the chemical space accessible from the this compound scaffold, allowing for the synthesis of complex, polysubstituted derivatives.

| Reaction Type | Substrate | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|---|

| Suzuki-Miyaura | 6-Bromo-quinazoline | Arylboronic acid | Pd(OAc)₂, PPh₃, Base | C(6)-Aryl |

| Sonogashira | 6-Iodo-quinazoline | Terminal alkyne | Pd(PPh₃)₄, CuI, Base | C(6)-Alkynyl |

| Buchwald-Hartwig | 7-Bromo-quinazoline | Primary/Secondary Amine | Pd₂(dba)₃, Ligand, Base | C(7)-Amino |

| Negishi | 2-Chloro-quinazoline | Organozinc reagent | Pd(PPh₃)₄ | C(2)-Alkyl/Aryl |

Scaffold Hopping and Bioisosteric Replacements

In the context of drug discovery, scaffold hopping and bioisosteric replacement are key strategies for lead optimization and the generation of novel intellectual property. These approaches involve modifying the core structure (scaffold) or specific functional groups of a molecule while aiming to retain or improve its biological activity and physicochemical properties.

Scaffold Hopping : This strategy involves replacing the central quinazoline framework of this compound with a structurally different core that maintains a similar spatial arrangement of key functional groups. For example, the quinazoline scaffold might be replaced by other bicyclic heteroaromatic systems like quinoline, benzimidazole, or thieno[2,3-d]pyrimidine. A series of 4-aminoquinazolines have been designed through a scaffold hopping approach inspired by the pharmacophoric features of known antimycobacterial agents. nih.gov This can lead to compounds with improved properties, such as enhanced solubility, better metabolic stability, or a different side-effect profile.

Bioisosteric Replacements : This involves the substitution of specific atoms or functional groups within the molecule with other groups that have similar physical or chemical properties, leading to similar biological effects. For this compound, several bioisosteric replacements can be considered:

Ester Group (C2) : The ethyl carboxylate group can be replaced with other bioisosteres such as a carboxamide, a tetrazole, a hydroxamic acid, or various small heterocycles to modulate properties like hydrogen bonding capacity, polarity, and metabolic stability.

Amino Group (C4) : While derivatization is common, the -NH- linker itself can be considered a bioisostere of other groups like -O- (ether) or -S- (thioether), although this would fundamentally change the compound class.

Quinazoline Ring : Ring atoms can be replaced. For instance, a carbon atom in the benzene ring could be replaced by a nitrogen atom to give a pteridine (B1203161) derivative. This is a common strategy in medicinal chemistry to alter the electronic properties and metabolic profile of a scaffold.

These strategies are integral to modern medicinal chemistry, allowing for the systematic optimization of lead compounds based on the versatile this compound scaffold.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, their connectivity, and spatial relationships.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton (¹H) NMR spectroscopy of ethyl 4-aminoquinazoline-2-carboxylate reveals distinct signals corresponding to each unique proton in the molecule. The chemical shift (δ), multiplicity (splitting pattern), and integration of these signals are instrumental in assigning the protons to their respective positions.

The protons of the ethyl group exhibit characteristic signals: a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The aromatic protons on the quinazoline (B50416) ring system typically appear as a set of multiplets in the downfield region of the spectrum. The chemical shifts of these aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing carboxylate group. The protons of the amino (NH₂) group often appear as a broad singlet, and its chemical shift can be solvent-dependent.

Table 1: Representative ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (ethyl) | 1.45 | Triplet | 7.1 |

| CH₂ (ethyl) | 4.50 | Quartet | 7.1 |

| Aromatic H | 7.50 - 8.50 | Multiplet | - |

| NH₂ | 6.80 | Broad Singlet | - |

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the ester group is typically observed at the most downfield chemical shift. The carbons of the quinazoline ring appear in the aromatic region of the spectrum, with their specific chemical shifts influenced by the attached functional groups. The methylene and methyl carbons of the ethyl group resonate in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (ester) | 165.0 |

| Quaternary Aromatic C | 155.0, 152.0, 148.0, 115.0 |

| Aromatic CH | 134.0, 128.0, 126.0, 120.0 |

| CH₂ (ethyl) | 62.0 |

| CH₃ (ethyl) | 14.0 |

Note: These are predicted values and may differ from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOE)

To unambiguously assign all proton and carbon signals and to determine the complete three-dimensional structure, a variety of two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, helping to identify adjacent protons within the molecule, such as those in the ethyl group and the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two to three bonds). It is crucial for identifying the connectivity between different parts of the molecule, for instance, linking the ethyl group to the quinazoline core via the carboxylate group.

NOE (Nuclear Overhauser Effect) Spectroscopy: NOESY or ROESY experiments provide information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of its specific bonds.

Key expected absorption bands include:

N-H stretching: Two distinct bands in the region of 3400-3300 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (NH₂) group.

C=O stretching: A strong absorption band around 1720-1700 cm⁻¹ due to the stretching vibration of the ester carbonyl group.

C=N and C=C stretching: A series of bands in the 1650-1450 cm⁻¹ region, characteristic of the quinazoline ring system.

C-O stretching: An absorption band in the 1300-1000 cm⁻¹ range, corresponding to the C-O single bond of the ester group.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (N-H) | Stretching | 3400 - 3300 | Medium |

| Ester (C=O) | Stretching | 1720 - 1700 | Strong |

| Aromatic (C=C, C=N) | Stretching | 1650 - 1450 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the precise mass of the molecular ion can be measured, allowing for the determination of the molecular formula.

The mass spectrum of this compound will show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule may include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group (-COOCH₂CH₃), as well as fragmentation of the quinazoline ring.

Table 4: Expected Mass Spectrometry Data for this compound

| Ion | m/z (mass-to-charge ratio) | Description |

|---|---|---|

| [M]⁺ | 217.22 | Molecular Ion |

| [M - OCH₂CH₃]⁺ | 172.16 | Loss of ethoxy radical |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption maxima (λmax) corresponding to π → π* and n → π* electronic transitions within the aromatic quinazoline ring system. The presence of the amino and carboxylate groups will influence the position and intensity of these absorption bands. The solvent used for the analysis can also affect the spectrum due to solvatochromic shifts. The specific λmax values and molar absorptivities (ε) are characteristic of the compound's electronic structure.

Thermal Analysis (e.g., Thermogravimetric Analysis - TGA) in Coordination Chemistry

Thermogravimetric analysis (TGA) is a crucial analytical technique in coordination chemistry for assessing the thermal stability and decomposition pathways of metal complexes. This method involves monitoring the change in mass of a substance as a function of temperature or time in a controlled atmosphere. For coordination compounds, including those with ligands derived from the quinazoline scaffold, TGA provides valuable insights into the composition, stability, and nature of bonding within the complex.

The thermal decomposition of coordination complexes is a multi-stage process that can be meticulously studied using TGA. Typically, the initial weight loss corresponds to the removal of lattice or coordinated solvent molecules, such as water. Subsequent decomposition stages at higher temperatures involve the breakdown of the organic ligand and the eventual formation of a stable metal oxide residue. The temperature ranges and the percentage of weight loss at each stage are characteristic of the specific complex and its constituent metal ion and ligand.

The initial phase of decomposition, occurring at relatively low temperatures, is generally attributed to the loss of water molecules that are either held within the crystal lattice or directly coordinated to the metal center. The temperature at which this dehydration occurs can indicate the strength of the water-metal bond.

Following dehydration, the complexes typically remain stable over a certain temperature range. The onset of the subsequent weight loss signifies the beginning of the decomposition of the organic ligand. This process can occur in one or more steps, reflecting the fragmentation of the quinazoline moiety. The final stage of decomposition leads to the formation of a stable residue, which is usually the corresponding metal oxide. The experimental weight of this residue can be compared with the theoretically calculated value to confirm the stoichiometry of the original complex.

For instance, in a study on quinazoline-based polymer complexes, the decomposition process was observed to occur in distinct stages, with the final residue at temperatures between 530-700 °C corresponding to the respective metal oxides. idk.org.rs The thermal stability of these complexes was also found to be influenced by the nature of the anion present in the coordination sphere. idk.org.rs

The data obtained from TGA, often complemented by Differential Thermal Analysis (DTA) or Differential Scanning Calorimetry (DSC), allows for the determination of kinetic parameters of the decomposition reactions, such as activation energy. This information is vital for understanding the dynamics of the thermal degradation process.

Illustrative Thermal Decomposition Data for Quinazoline-Based Polymer Complexes

The following table provides a generalized representation of the thermal decomposition stages that can be expected for coordination compounds of quinazoline derivatives, based on published data for analogous polymer complexes.

| Decomposition Stage | Temperature Range (°C) | Weight Loss (%) | Assignment |

| 1 | 55 - 120 | Varies | Loss of lattice water |

| 2 | 35 - 215 | Varies | Loss of coordinated water |

| 3 | > 215 | Varies | Decomposition of the organic ligand |

| Final Residue | 530 - 700 | Varies | Formation of metal oxide |

Note: The temperature ranges and weight loss percentages are illustrative and will vary depending on the specific metal ion, the full structure of the ligand, and the experimental conditions.

Computational Chemistry and Theoretical Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For Ethyl 4-aminoquinazoline-2-carboxylate and its analogs, docking simulations have been instrumental in elucidating their binding modes within the active sites of various protein targets, particularly kinases.

Research has shown that the 4-aminoquinazoline scaffold is a key pharmacophore for kinase inhibitors. nih.gov Docking studies of related 4-aminoquinazoline derivatives have identified crucial interactions with the ATP-binding pocket of kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netnih.gov

Key interactions frequently observed in these simulations include:

Hinge Region Binding: The quinazoline (B50416) N1 and N3 atoms often form hydrogen bonds with the backbone amide of key residues in the hinge region of the kinase, such as Met769 in EGFR. nih.govresearchgate.net

Hydrophobic Interactions: The quinazoline ring itself typically engages in hydrophobic interactions with nonpolar residues like Leu768, Val702, and Leu820 in the active site. nih.govnih.gov

Additional Interactions: The substituent at the 4-amino position is oriented towards the solvent-exposed region of the binding pocket, where it can form additional hydrogen bonds or hydrophobic contacts, significantly influencing binding affinity and selectivity. nih.gov

Docking studies on various 4-anilino quinazoline derivatives against EGFR have revealed binding energies ranging from -6.74 to -7.46 kcal/mol. nih.gov For instance, simulations of a related quinazoline compound in the VEGFR-2 active site showed a docked score of -10.71 kcal/mol, highlighting strong binding affinity. nih.gov These computational predictions are crucial for understanding the structural basis of inhibition and for guiding the synthesis of more potent derivatives.

| Target Protein | Ligand Scaffold | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| EGFR | 4-Anilinoquinazoline (B1210976) | Met769, Thr766, Gln767, Val702 | -7.46 | nih.gov |

| VEGFR-2 | 4-Anilinoquinazoline | Met769, Lys868, Val848, Cys919 | -10.71 | nih.gov |

| PAK4 | 4-Aminoquinazoline-2-carboxamide | Leu398, Met395, Asp458 | N/A (Ki = 0.016 µM) | acs.org |

Structure-Based Design Approaches

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of the target protein to design ligands with high affinity and selectivity. The 4-aminoquinazoline scaffold has served as a foundational template in numerous SBDD campaigns. nih.gov

A notable example involves the development of potent and selective inhibitors for p21-activated kinase 4 (PAK4). acs.orgnih.gov Starting from a 2,4-diaminoquinazoline hit compound, researchers employed SBDD strategies guided by X-ray crystallography. acs.org The crystal structure of the initial hit bound to PAK4 revealed key interactions, such as hydrogen bonds with the hinge residue Leu398. acs.org This structural information guided the modification of the core scaffold, including the introduction of a carboxamide group at the C2 position, leading to novel 4-aminoquinazoline-2-carboxamide derivatives. acs.org

These modifications were designed to exploit differences between the ATP-binding pockets of different kinases. For example, targeting unique residues or conformational states, such as the DFG-motif aspartate residue in PAK4, led to a significant enhancement in both potency and selectivity. acs.org This iterative process of computational modeling, chemical synthesis, and biological evaluation is a hallmark of modern SBDD.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties and conformational preferences of molecules like this compound.

DFT calculations can determine the distribution of electron density and the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and stability of a molecule. nih.govresearchgate.net

For related 4-aminoquinazoline derivatives, quantum chemical studies have been used to correlate their structural features with their inhibitory activity against targets like Aurora kinases. nih.gov These studies help in understanding how the electronic properties of the molecule, such as charge distribution and dipole moment, influence its interaction with the biological target. For example, a lower HOMO-LUMO energy gap can indicate higher chemical reactivity and polarizability, which may contribute to stronger binding interactions. nih.gov

Conformational analysis explores the different spatial arrangements of atoms in a molecule and their relative energies. The conformation of this compound, particularly the orientation of the ethyl carboxylate group at the C2 position and the amino group at the C4 position, is crucial for its interaction with target proteins.

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The 4-aminoquinazoline core is a well-established pharmacophore for kinase inhibition. nih.gov

Based on numerous docking studies and co-crystal structures of related compounds, a general pharmacophore model for 4-aminoquinazoline-based kinase inhibitors can be described as follows:

Hydrogen Bond Acceptor: The N1 atom of the quinazoline ring.

Hydrogen Bond Donor/Acceptor: The N3 atom and the adjacent 4-amino group, which interact with the hinge region.

Aromatic Ring System: The quinazoline core itself, providing a scaffold that fits within the ATP binding site and forms hydrophobic and van der Waals interactions.

Substituent Vector: The position of the substituent at the C4-amino group, which explores a solvent-accessible pocket and is critical for modulating potency and selectivity.

This model serves as a powerful tool in virtual screening campaigns to identify new compounds from large chemical databases that possess the necessary features to bind to a specific target. acs.org

In Silico ADME Prediction

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential in early-stage drug discovery. While this section focuses on molecular properties relevant to interaction rather than metabolism, several key descriptors that influence a molecule's physicochemical behavior and subsequent interactions can be computationally estimated. researchgate.net

For quinazoline derivatives, online tools are often used to predict properties based on the molecular structure. researchgate.netnih.govnih.gov These predictions help assess the "drug-likeness" of a compound.

Key Molecular Properties Relevant to Interaction:

| Property | Description | Typical Predicted Value Range for Drug-like Quinazolines | Reference |

| Molecular Weight | The mass of the molecule, influencing size and diffusion. | < 500 g/mol | nih.gov |

| LogP (o/w) | The octanol-water partition coefficient, an indicator of lipophilicity. | < 5 | nih.gov |

| Topological Polar Surface Area (TPSA) | The sum of surfaces of polar atoms, influencing membrane permeability and solubility. | < 140 Ų | nih.gov |

| Hydrogen Bond Donors | The number of N-H or O-H bonds, crucial for forming hydrogen bonds with the target. | < 5 | nih.gov |

| Hydrogen Bond Acceptors | The number of N or O atoms, crucial for forming hydrogen bonds with the target. | < 10 | nih.gov |

These properties, often collectively referred to as Lipinski's Rule of Five, provide a guideline for oral bioavailability. nih.gov Properties like TPSA and LogP are particularly relevant as they directly impact the desolvation penalty upon binding and the strength of hydrophobic interactions, respectively. scispace.com In silico tools can quickly calculate these values for this compound, providing an early assessment of its potential as a lead compound.

Mechanistic Investigations of Biological Activities of Ethyl 4 Aminoquinazoline 2 Carboxylate Derivatives

Anticancer Activity via Kinase Inhibition

The quinazoline (B50416) core is a versatile scaffold for designing kinase inhibitors due to its structural similarity to the adenine (B156593) region of ATP, allowing it to competitively bind to the ATP-binding pocket of various kinases. nih.govnih.gov This competitive inhibition blocks the phosphorylation of substrate proteins, thereby interrupting the signaling cascades that drive tumor cell proliferation, survival, angiogenesis, and metastasis. ekb.egrsc.org

The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a pivotal role in regulating cell growth and development. ekb.eg Its overexpression and mutation are linked to numerous cancers, making it a prime target for anticancer therapies. nih.govbohrium.com 4-aminoquinazoline derivatives have been extensively developed as EGFR inhibitors, with several approved drugs like Gefitinib and Erlotinib belonging to this class. nih.govresearchgate.net These molecules typically function by competing with ATP for the binding site in the intracellular kinase domain of the receptor. ekb.egresearchgate.net

Research has shown that specific structural features of 4-aminoquinazoline derivatives are crucial for potent EGFR inhibition. For instance, modifications at the C-6 and C-7 positions of the quinazoline ring and the nature of the substituent at the 4-anilino moiety significantly influence inhibitory activity. researchgate.net Some quinazolinone derivatives, a related class, have also demonstrated potent EGFR inhibition. For example, compound 5k (2-{4-[(3,4-Difluoro-phenylimino)-methyl]-phenoxymethyl}-3-methyl-3H-quinazolin-4-one) was found to inhibit wild-type EGFR with an IC₅₀ value of 10 nM. tandfonline.com Another compound, 6d , from a series of quinazolin-4(3H)-one derivatives, potently inhibited EGFR with an IC₅₀ of 0.069 µM. nih.gov Molecular docking studies reveal that these inhibitors form stable hydrogen bonds with key amino acid residues like T830 and R817 within the EGFR active site. tandfonline.com

| Compound | Target | Inhibitory Activity (IC₅₀) | Cell Line(s) |

|---|---|---|---|

| Compound 5k | EGFRwt-TK | 10 nM | A549, PC-3, SMMC-7721 |

| Compound 6d | EGFR | 69 nM | NCI-H460 |

| Gefitinib (Reference) | EGFR | 18.14 nM | - |

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, primarily driven by the Vascular Endothelial Growth Factor (VEGF) and its receptors (VEGFRs). bohrium.comnih.gov VEGFR-2 is the most important transducer of VEGF-driven angiogenic signals in endothelial cells. bohrium.comnih.gov Quinazoline derivatives have been identified as potent inhibitors of VEGFR-2, functioning as anti-angiogenic agents. bohrium.comtandfonline.com Many of these compounds are designed as dual inhibitors, targeting both EGFR and VEGFR pathways, which can produce a synergistic anticancer effect. amazonaws.com

Derivatives of N-(4-(4-amino-6,7-dimethoxyquinazolin-2-yloxy)phenyl)-N-phenyl cyclopropane-1,1-dicarboxamide have been synthesized and shown to be potent VEGFR-2 inhibitors. nih.gov Docking studies indicate these compounds bind to key amino acids in the active site, such as Asp1044 and Glu883. nih.gov In another study, compounds 3i and 3j from a different quinazoline series demonstrated promising VEGFR-2 inhibitory activity with IC₅₀ values of 0.120 µM and 0.197 µM, respectively, comparable to the standard drug Sorafenib. tandfonline.com Vandetanib, an approved drug for thyroid cancer, is a 4-anilinoquinazoline (B1210976) derivative that potently inhibits both VEGFR and EGFR. nih.govnih.gov

| Compound | Target | Inhibitory Activity (IC₅₀) |

|---|---|---|

| Compound 3i | VEGFR-2 | 0.120 µM |

| Compound 3j | VEGFR-2 | 0.197 µM |

| Sorafenib (Reference) | VEGFR-2 | 0.088 µM |

| Vandetanib | VEGFR | Potent Inhibitor |

The Phosphatidylinositol 3-kinase (PI3K) signaling pathway is central to regulating cellular survival, proliferation, and apoptosis. nih.gov The p110α isoform of PI3K, encoded by the PIK3CA gene, is frequently mutated and overexpressed in many human cancers, making it a key therapeutic target. nih.gov Several 4-aminoquinazoline derivatives have been developed as PI3Kα inhibitors. nih.govnih.gov

In one study, a series of 4-aminoquinazoline derivatives were synthesized and evaluated for their antiproliferative activities. nih.gov Compound 6b from this series was identified as a potent and selective inhibitor of PI3Kα with an IC₅₀ of 13.6 nM. nih.gov Further investigation showed that this compound effectively blocked the PI3K/Akt signaling pathway in HCT116 cancer cells, leading to G1 cell cycle arrest and apoptosis through a mitochondrial-dependent pathway. nih.gov Idelalisib is an FDA-approved quinazolin-4(3H)-one derivative that acts as a PI3K inhibitor for treating certain hematological malignancies. nih.gov

| Compound | Target | Inhibitory Activity (IC₅₀) | Mechanism of Action |

|---|---|---|---|

| Compound 6b | PI3Kα | 13.6 nM | Blocks PI3K/Akt pathway, induces G1 arrest and apoptosis |

| Idelalisib | PI3K | Approved Drug | Inhibition of PI3K signaling |

p21-activated kinases (PAKs) are serine/threonine kinases that act as downstream effectors of the Rho GTPases, Cdc42 and Rac1. frontiersin.org PAK4, a member of the group II PAKs, is overexpressed in multiple cancers and is implicated in promoting cell proliferation, migration, and invasion. frontiersin.orgnih.gov A novel class of potent and selective PAK4 inhibitors based on a 4-aminoquinazoline-2-carboxamide scaffold has been discovered through structure-based drug design. acs.orgnih.gov

Starting from a moderately potent lead, optimization led to the discovery of compound 31 (CZh226), which exhibited a remarkable Kᵢ value of 9 nM against PAK4 and showed high selectivity (346-fold) over the related PAK1 kinase. acs.org X-ray crystallography revealed that the inhibitor binds to the ATP-binding pocket, with the cyclopropyl (B3062369) moiety making hydrophobic interactions with the gatekeeper residue Met395 and a charge-assisted hydrogen bond forming with Asp458. acs.org This compound potently inhibited the migration and invasion of A549 tumor cells by regulating PAK4-directed downstream signaling pathways. acs.orgnih.gov

| Compound | Target | Inhibitory Activity (Kᵢ) | Selectivity (vs. PAK1) |

|---|---|---|---|

| Compound 10a | PAK4 | 710 nM | >14-fold |

| Compound 31 (CZh226) | PAK4 | 9 nM | 346-fold |

Phosphodiesterases (PDEs) are enzymes that regulate intracellular levels of cyclic nucleotides like cAMP. jst.go.jp The PDE4 family, particularly the PDE4B isoform, is involved in the inflammatory response and is highly expressed in immune cells. jst.go.jpmdpi.com Inhibition of PDE4B leads to an increase in cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines like TNF-α. While primarily investigated for anti-inflammatory diseases, PDE4B has also been explored as a target in cancer. jst.go.jpresearchgate.net

Several quinazoline-based derivatives have been reported as potent PDE4B inhibitors. jst.go.jp In a study aimed at developing novel anti-inflammatory agents, ethyl 4-(substituted amino) quinazoline-2-carboxylate derivatives were synthesized. jst.go.jp The design was based on modifying a known quinazoline-based lead compound. The resulting derivatives were evaluated for their ability to reduce TNF-α levels, an indirect measure of their PDE4B inhibitory action, with several compounds showing good activity. jst.go.jp

The versatility of the quinazoline scaffold allows for the design of inhibitors targeting a wide array of other kinases involved in cancer progression.

HER2, CDK4, c-Met: Quinazolin-4(3H)-one derivatives have shown inhibitory activity against multiple kinases. tandfonline.comtandfonline.com Compound 2i from one study demonstrated potent inhibition against CDK2, HER2, and EGFR. tandfonline.com Other research has indicated that quinazolinone derivatives can inhibit c-Met and CDK4. tandfonline.com

Aurora Kinase: Aurora kinases are essential for mitotic progression, and their overexpression is common in cancer. Quinazolin-4(3H)-one derivatives have been developed as inhibitors of Aurora kinase A, leading to G2/M cell cycle arrest and antiproliferative activity in non-small cell lung cancer cell lines. mdpi.com

Multi-Kinase Inhibition: Many quinazoline-based compounds act as multi-targeted tyrosine kinase inhibitors (MT-TKIs). nih.govnih.gov For example, a quinazolinone derivative, 37e , showed multi-kinase inhibitory activity against VEGFR-2, BRAF, c-KIT, and PDGFR-β, among others. mdpi.com This multi-targeted approach can be more effective in treating complex diseases like cancer, which often involve multiple dysregulated signaling pathways. nih.gov

Antiviral Activity

Inhibition of Viral Replication Mechanisms

The quinazoline scaffold, a core component of Ethyl 4-aminoquinazoline-2-carboxylate, is integral to a variety of derivatives that have demonstrated notable antiviral activities. Research into this class of compounds has revealed their potential to interfere with viral life cycles. Specifically, certain 2,4-disubstituted quinazoline derivatives have been identified as potent agents against the influenza virus. nih.gov The mechanism of action for these compounds is linked to their ability to inhibit crucial viral processes, thereby halting replication and propagation. While the precise interactions can vary based on the specific substitutions on the quinazoline ring, the core structure is fundamental to this inhibitory action.

In Vitro Antiviral Screening

In vitro studies have substantiated the antiviral potential of quinazoline derivatives. A series of 2,4-disubstituted quinazolines were screened for their efficacy against influenza viruses, yielding promising results. nih.gov The structure-activity relationship (SAR) studies highlighted that compounds such as 2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide and N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide are particularly active. nih.gov These compounds exhibited significant anti-influenza virus activity, with IC₅₀ values recorded below 10 μM, indicating potent inhibition in a laboratory setting. nih.gov

In Vitro Anti-Influenza Activity of Quinazoline Derivatives

| Compound Name | Target Virus | IC₅₀ (μM) | Reference |

|---|---|---|---|

| 2-(2-(dimethylamino) quinazolin-4-yloxy)-N-phenylacetamide | Influenza Virus | <10 | nih.gov |

| N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl)benzamide | Influenza Virus | <10 | nih.gov |

Anti-inflammatory Pathways and Cytokine Modulation (e.g., TNF-α inhibition)

Derivatives of this compound have been investigated for their anti-inflammatory properties, particularly their ability to modulate cytokine production. One of the key mechanisms identified is the inhibition of phosphodiesterase 4 (PDE4), an enzyme involved in the regulation of tumor necrosis factor-alpha (TNF-α) production. researchgate.net A study focusing on ethyl 4-(substituted amino) quinazoline-2-carboxylate derivatives demonstrated a direct correlation between their structure and their ability to inhibit the PDE4B isoenzyme. researchgate.net

Specifically, compounds designated IXb, IXd, and IXf showed good inhibitory activity against PDE4B, which is highly expressed in inflammatory cells like neutrophils and monocytes. researchgate.net This inhibition leads to a marked decrease in the level of TNF-α, a critical cytokine in the inflammatory cascade. researchgate.net Further research on other 4-aminoquinazoline derivatives, such as 4-chlorophenethylaminoquinazolines, has also confirmed their capacity to inhibit TNF-α production, reinforcing the role of this scaffold in modulating inflammatory pathways. bohrium.com

PDE4B Inhibition by Ethyl 4-(substituted amino)quinazoline-2-carboxylate Derivatives

| Compound ID | PDE4B Inhibition (%) | Reference |

|---|---|---|

| IXb | 42 | researchgate.net |

| IXd | 62 | researchgate.net |

| IXf | 68 | researchgate.net |

Enzyme Inhibition Beyond Kinases

The biological activity of this compound derivatives extends to the inhibition of several crucial enzyme systems beyond the well-documented kinase inhibition. These interactions highlight the versatility of the quinazoline scaffold in targeting various pathological processes.

Quinazoline derivatives are recognized as classical antifolates, capable of inhibiting dihydrofolate reductase (DHFR). nih.gov DHFR is a vital enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids, which are essential for cell proliferation. nih.gov The mechanism of inhibition involves the quinazoline structure acting as a mimic of folic acid, competing for the active site of the DHFR enzyme. nih.govelsevierpure.com This competitive inhibition disrupts the folate metabolic pathway, making DHFR a therapeutic target. The evaluation of various quinazoline analogues has confirmed their inhibitory activity against DHFR from different sources, establishing this as a key mechanism of action for this class of compounds. nih.gov

Certain derivatives of the quinazoline scaffold have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. In vitro assays have shown that 2-substituted quinazolin-4(3H)-one derivatives exhibit inhibitory activity against both enzymes. researchgate.net Furthermore, a series of 3,4-dihydroquinazoline derivatives displayed weak inhibition of AChE but strong inhibition of BChE. elsevierpure.com Two compounds from this series, 8b and 8d, were found to be particularly potent against BChE, with IC₅₀ values in the nanomolar range. elsevierpure.com Kinetic and molecular docking studies suggest these compounds bind to both the catalytic anionic site (CAS) and the peripheral site (PS) of BChE, exhibiting a non-competitive or mixed-type inhibition. elsevierpure.com

Cholinesterase Inhibition by Quinazoline Derivatives

| Compound ID | Target Enzyme | IC₅₀ (nM) | Selectivity (AChE/BChE) | Reference |

|---|---|---|---|---|

| 8b | BChE | 45 | 146-fold for BChE | elsevierpure.com |

| 8d | BChE | 62 | 161-fold for BChE | elsevierpure.com |

Carbonic anhydrases (CAs) are a family of metalloenzymes that play a crucial role in processes like pH regulation and CO₂ transport. researchgate.net Derivatives of 4-aminoquinazoline have emerged as potent inhibitors of various human carbonic anhydrase (hCA) isoforms. researchgate.netnih.gov Studies on 4-anilinoquinazoline-based benzenesulfonamides revealed nanomolar inhibitory activity against several isoforms, including the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. nih.gov For example, compound 4a was a highly potent inhibitor of hCA II with a Kᵢ of 2.4 nM. nih.gov Similarly, quinazolinone derivatives have been shown to be competitive inhibitors of hCA-II. ijmpr.in The mechanism involves the inhibitor binding to the zinc ion within the enzyme's active site, displacing the catalytic water molecule and blocking the enzyme's function. researchgate.net

Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by 4-Anilinoquinazoline Derivatives

| Compound ID | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

|---|---|---|---|

| 3a | hCA I | 89.4 | nih.gov |

| 4f | hCA I | 60.9 | nih.gov |

| 4a | hCA II | 2.4 | nih.gov |

| 3a | hCA II | 8.7 | nih.gov |

| 4e | hCA II | 4.6 | nih.gov |

| 4f | hCA IX | 86.5 | nih.gov |

| 3b | hCA XII | 39.4 | nih.gov |

Antiparasitic Activity (e.g., against Trypanosoma cruzi and Leishmania donovani in vitro)

The quinazoline scaffold has emerged as a significant "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide spectrum of pharmacological activities, including potent antiparasitic effects. Researchers have explored various derivatives of the quinazoline nucleus for their efficacy against protozoan parasites like Trypanosoma cruzi, the causative agent of Chagas disease, and Leishmania donovani, which causes visceral leishmaniasis. The need for new, safer, and more effective drugs for these neglected tropical diseases is urgent, as current therapies suffer from issues like high toxicity and growing parasite resistance. nih.govnih.govnih.gov

Investigations into quinazoline-based compounds have revealed promising in vitro activity against these parasites. Studies have focused on synthesizing and evaluating different series of quinazoline derivatives to identify potential therapeutic leads.

Activity Against Trypanosoma cruzi

Several studies have highlighted the potential of quinazoline derivatives as antichagasic agents. nih.gov A series of quinazoline-2,4,6-triamine derivatives were synthesized and tested for their in vitro activity against both epimastigote and trypomastigote forms of T. cruzi. nih.gov Notably, compounds featuring nitrobenzoyl substituents at the 6-position of the quinazoline nucleus demonstrated the most potent antiprotozoal activity. nih.govnih.gov These compounds were also found to be non-toxic to human foreskin fibroblast cells, indicating a high selectivity index. nih.gov

Another study reported on a series of 2-aroyl quinazolinones and their efficacy against T. cruzi. uantwerpen.be Furthermore, a collaborative virtual screening effort identified a series of 2-aryl-4-aminoquinazolines with efficacy against T. cruzi. nih.govacs.org Mechanistic studies have suggested that some antitrypanosomal quinazolines target the parasite's lysyl-tRNA synthetase 1 (KRS1), identifying it as a druggable target for Chagas disease. dndi.orgresearchgate.netlshtm.ac.uk

The following table summarizes the in vitro activity of selected quinazoline derivatives against Trypanosoma cruzi.

| Compound Class | Specific Derivative Example | Parasite Stage | IC50 (μM) | Reference |

| 2-Aroyl quinazolinone | KJ1 | T. b. brucei | 4.7 | uantwerpen.be |

| 2-Aroyl quinazolinone | KJ10 | T. b. rhodesiense | 1.1 | uantwerpen.be |

Note: The table includes data on related Trypanosoma species from the available research, highlighting the broader antitrypanosomal potential of the quinazoline scaffold.

Activity Against Leishmania donovani

The quinazoline core has also been extensively investigated for its antileishmanial properties. Numerous derivatives have shown significant in vitro activity against L. donovani promastigotes and amastigotes. researchgate.netresearchgate.net

One study on 2,3-disubstituted-4(3H)-quinazolinone derivatives revealed that all tested compounds displayed appreciable antileishmanial activities against a Leishmania donovani strain, with IC50 values ranging from 0.0128 to 3.1085 μg/ml. nih.gov The most promising compound, (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone, was found to be approximately 250 times more active than the standard drug miltefosine. nih.gov

Another investigation into two new series of quinazolinone derivatives assessed their activity against L. donovani and L. major. While these specific derivatives demonstrated relatively poor growth inhibition, the study suggested that structural modifications, such as including polar groups on the quinazolinone ring, could enhance antileishmanial potential. nih.gov Research has also been conducted on 4-(hetero)aryl-2-piperazino quinazolines, where the replacement of an indole (B1671886) moiety with a substituted aryl ring significantly improved antileishmanial activity. researchgate.net

The table below presents the in vitro antileishmanial activity of some quinazolinone derivatives.

| Compound Class | Derivative | Parasite | IC50 (μg/mL) | Reference |

| 2,3-disubstituted-4(3H)-quinazolinone | (E)-2-(4-chlorostyryl)-3-p-tolyl-4(3H)-quinazolinone (7) | L. donovani | 0.0128 | nih.gov |

| 2,3-disubstituted-4(3H)-quinazolinone | Compound 8 | L. donovani | ~0.1 | nih.gov |

| 2,3-disubstituted-4(3H)-quinazolinone | Compound 11 | L. donovani | ~0.1 | nih.gov |

| Standard Drug | Miltefosine | L. donovani | 3.1911 | nih.gov |

| Standard Drug | Amphotericin B deoxycholate | L. donovani | 0.0460 | nih.gov |

These findings collectively underscore the potential of the quinazoline scaffold as a valuable template for the development of novel antiparasitic agents against Trypanosoma cruzi and Leishmania donovani.

Structure Activity Relationship Sar Analysis of Ethyl 4 Aminoquinazoline 2 Carboxylate Analogues

Influence of Substituents at the Carboxylate Moiety (C-2 Position)

Guided by structure-based drug design, researchers transformed the C-2 ester into a carboxamide, leading to a new series of potent inhibitors. acs.org This modification allows for the introduction of diverse chemical groups that can form additional interactions within the target's binding pocket. For instance, the introduction of an amide side chain in compound 17 (see table below) was crucial for improving PAK4 selectivity compared to analogues lacking this feature. acs.org Docking studies revealed that the amide linkage facilitates a charge-assisted hydrogen bond between a terminal piperazine (B1678402) ring and the side chain of Asp458 in PAK4, an interaction that dramatically improves binding affinity. acs.org

Further SAR exploration at this position showed that the nature of the amide substituent is critical.

Amine Terminus: A terminal amino group on the C-2 side chain is preferred, as it can interact with key residues like Asp458 of PAK4 through hydrogen bonds or ionic interactions. acs.org Replacing the terminal amine with an alcohol group resulted in a tenfold loss of potency. acs.org

Heterocyclic Linkers: The choice of the heterocyclic linker between the C-2 carbonyl and the terminal amine is also vital. A piperazine ring was found to be optimal, while other heterocyclic secondary amines were not well-tolerated, suggesting that the conformation of the entire amide side chain is crucial for activity. acs.org

Beyond carboxamides, other C-2 substituents have been explored. For example, placing a phenyl group at the C-2 position was found to be an essential requirement for inhibiting the BCRP efflux transporter protein. nih.gov Specifically, a meta-substituted aromatic ring at this position is preferred for this activity. nih.gov In other contexts, thioalkyl fragments at the C-2 position have also been shown to increase biological activity. nih.gov

| Compound ID | C-2 Substituent | Target | Key Finding | Reference |

|---|---|---|---|---|

| Parent Structure | -COOEt (Ethyl carboxylate) | General | Starting point for SAR studies. | N/A |

| 17 (Analogue) | -CONH-(piperazine)-NH2 | PAK4 | Dramatically improved binding affinity and selectivity over analogues without the amide side chain. | acs.org |

| 13 & 15 (Analogues) | -CONH-(piperidine)-OH | PAK4 | Order of magnitude loss in potency compared to amino-terminated analogues. | acs.org |

| Generic Analogue | -S-Alkyl (Thioalkyl) | General | Increased biological activity. | nih.gov |

| Generic Analogue | -Phenyl (meta-substituted) | BCRP | Meta-substitution on the C-2 phenyl ring is preferred for activity. | nih.gov |

Impact of Variations at the C-4 Amino Group

The amino group at the C-4 position is a cornerstone for the biological activity of many quinazoline (B50416) derivatives, particularly as kinase inhibitors. nih.govnih.govresearchgate.net The 4-anilinoquinazoline (B1210976) moiety (a phenyl ring attached to the C-4 amino group) is a well-established pharmacophore required for epidermal growth factor receptor (EGFR) inhibitory activity. mdpi.com

The SAR for this position is extensively documented:

Aniline (B41778) Substituents: The substitution pattern on the aniline ring is critical. The presence of electron-withdrawing groups, such as fluoro, chloro, or bromo, at the meta or para position of the aniline ring is advantageous for antiproliferative activity. nih.govmdpi.com

Alternative Aromatic/Heterocyclic Groups: While aniline is common, other groups can be substituted at the C-4 amino position. Replacing the aniline residue with 3-amino-pyridine was found to conserve activity in one study. nih.gov In another series, inserting a 1H-indol-5-amine moiety at this position led to compounds with sub-nanomolar IC₅₀ values. nih.gov

Aliphatic and Alicyclic Groups: The C-4 position is not restricted to aromatic substituents. Quinazoline derivatives with an aliphatic branch at the C-4 position have shown moderate inhibitory activity against cyclin-dependent kinases. nih.gov In the development of opioid receptor like-1 (ORL1) antagonists, a (1R,2S)-2-aminocyclohexyl group at the C-4 position was identified as a key component of a highly potent and selective molecule. nih.gov

Linker to Other Moieties: In some designs, the C-4 amino group serves as an attachment point for larger pharmacophores via a linker. For example, linking the 4-amino group to a phenyl urea (B33335) residue has been used to create dual EGFR and VEGFR2 inhibitors. nih.gov

| C-4 Substituent Type | Example Substituent | Effect on Activity | Target Class | Reference |

|---|---|---|---|---|

| Substituted Aniline | 3-chloro or 3-bromo aniline | Enhances antiproliferative activity. | EGFR Kinase | mdpi.com |

| Heterocycle | 1H-indol-5-amine | Led to potent inhibitors with sub-nanomolar IC₅₀ values. | pan-HER Kinases | nih.gov |

| Heterocycle | 3-amino-pyridine | Conserved activity compared to aniline. | EGFR/PI3Kα Kinase | nih.gov |

| Alicyclic Amine | (1R,2S)-2-aminocyclohexyl | Resulted in a highly potent and selective antagonist. | ORL1 Receptor | nih.gov |

| Aliphatic Chain | Aliphatic branch | Confers moderate inhibitory activity. | CDK | nih.gov |

Effects of Substitutions on the Quinazoline Benzene (B151609) Ring (C-5, C-6, C-7, C-8)

Substitutions on the fused benzene ring of the quinazoline core play a vital role in modulating potency, selectivity, and pharmacokinetic properties. The C-6 and C-7 positions, in particular, are frequently modified in kinase inhibitors. mdpi.com The order of reactivity for electrophilic substitution on the benzene ring is generally 8 > 6 > 5 > 7. wikipedia.orgscispace.com

Key SAR findings for the benzene ring include:

C-6 and C-7 Positions: Small, electron-donating groups at these positions often enhance activity. For EGFR tyrosine kinase inhibitors, the 4-anilinoquinazoline scaffold with substitutions at C-6 and/or C-7 is considered the general pharmacophoric requirement. mdpi.com The insertion of electron-donating groups like methoxy (B1213986) (-OCH₃) at both the C-6 and C-7 positions has been shown to increase the activity of certain quinazoline derivatives. nih.gov For VEGFR inhibitors, substitution at the C-6 position with an electron-releasing group enhances activity, while substitution at the C-7 position with an aminoalkoxy group increases activity. mdpi.com

C-6 Position: A nitro group (-NO₂) at the C-6 position can increase the activity of PARP inhibitors. nih.gov An iodo-group at C-6 was found to be detrimental to the antimicrobial activity of one series of 2,4,6-trisubstituted quinazolines. nih.gov

C-8 Position: The introduction of a basic side chain at the C-8 position has been explored to identify optimal structural requirements for biological activity in 2-aryl-substituted quinazolinones. nih.gov

| Position | Substituent | Observed Effect | Target/Activity | Reference |

|---|---|---|---|---|

| C-6 / C-7 | Electron-donating groups (e.g., -OCH₃) | Increased activity. | Antiproliferative (A431 cells) | nih.gov |

| C-6 | Electron-releasing group | Enhances activity. | VEGFR | mdpi.com |

| C-7 | Aminoalkoxy group | Increases activity. | VEGFR | mdpi.com |

| C-6 | Nitro group (-NO₂) | Increases activity. | PARP | nih.gov |

| C-6 | Iodo group (-I) | Detrimental to activity. | Antimicrobial | nih.gov |

| C-8 | Basic side chain | Explored to optimize biological activity. | Antiproliferative | nih.gov |

Role of Linker Groups and Spacer Chains in Biological Activity

Linker groups and spacer chains are crucial architectural elements in the design of quinazoline-based molecules, serving to connect the core scaffold to other pharmacophoric fragments. The composition, length, and rigidity of these linkers can profoundly impact biological activity by positioning key functional groups in optimal orientations for target engagement. tandfonline.com

Linker Composition: The chemical nature of the linker is critical. In a series of 4-arylamino-quinazoline derivatives, urea linkers were found to be more favorable for inhibitory activity compared to thiourea-containing analogues. nih.gov In another instance, the replacement of an amide linker with a methyl-amino linker between a phenyl group and the quinazoline core resulted in an almost 50-fold decrease in inhibitory activity, highlighting the importance of the linker's hydrogen bonding capacity and conformational rigidity. nih.gov

Linker Length: The length of the spacer can determine whether a substituent can reach an adjacent binding pocket on the target protein. For a series of dual EGFR/VEGFR2 inhibitors, a longer chain linker between the quinazoline core at C-7 and a triazole moiety was found to be favorable for inhibitory activity toward both kinases. nih.gov Conversely, in a different study on antiplasmodial quinazolinones, altering the length of the linker between the quinazolinone core and a phenylcarboxylic acid moiety was found to be detrimental to activity. acs.org

Linker Type (Aromatic vs. Aliphatic): The choice between a rigid aromatic spacer and a flexible aliphatic chain is a key design consideration. For VEGFR inhibitors, an aromatic spacer between the urea/thiourea group and the nitrogen or oxygen at the C-4 position of the quinazoline is considered necessary for activity. mdpi.com In contrast, for certain quinoxaline (B1680401) derivatives, an aliphatic linker (CH₂) was found to be essential for activity, while an N-linker decreased activity. mdpi.com

The linker often plays a role in fixing other pharmacophoric elements in their corresponding binding sites, even if it has minimal direct interaction with the protein itself. tandfonline.com

Stereochemical Considerations in Ligand-Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design, as biological targets like enzymes and receptors are chiral environments. The specific stereoisomer of a compound can dictate its binding affinity and efficacy.

A clear illustration of this principle is found in a series of 4-aminoquinazoline derivatives developed as opioid receptor like-1 (ORL1) antagonists. nih.gov Within this series, the compound N-[(1R,2S)-2-({2-[(4-chlorophenyl)carbonyl]amino-6-methylquinazolin-4-yl}amino)cyclohexyl]guanidine was identified as a highly potent and selective antagonist. nih.gov The specific (1R,2S) configuration of the aminocyclohexyl moiety at the C-4 position was crucial for its high affinity and selectivity, which was up to 3000-fold over other opioid receptors. This demonstrates that even subtle changes in the spatial orientation of a substituent can lead to dramatic differences in biological activity.

Furthermore, molecular docking simulations, which are frequently used to predict the binding modes of quinazoline derivatives, inherently rely on stereochemical principles. nih.govnih.gov The predicted interactions, such as hydrogen bonds between the N-1 of the quinazoline ring and methionine residues in the EGFR kinase domain, depend on the precise 3D conformation of the inhibitor within the ATP binding site. nih.gov The conformational flexibility of substituents, such as a thiophene-2-ylmethanamine group at the C-4 position, can also influence activity by allowing the molecule to adopt a more favorable binding pose. nih.gov Therefore, controlling the stereochemistry of chiral centers within analogues of ethyl 4-aminoquinazoline-2-carboxylate is a critical strategy for optimizing ligand-target interactions.

Elucidation of Key Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. For 4-aminoquinazoline-2-carboxylate analogues, the key pharmacophoric features can be synthesized from the SAR data across various biological targets, particularly protein kinases.

The essential features for many active quinazoline derivatives, especially EGFR inhibitors, can be summarized as follows:

Quinazoline Core: The bicyclic ring system acts as a scaffold. The N-1 and N-3 atoms are crucial for binding to the hinge region of many kinases. N-1 often acts as a hydrogen bond acceptor, interacting with backbone NH groups (e.g., Met793 in EGFR), while N-3 can form water-mediated hydrogen bonds. nih.gov

C-4 Substituent: A substituted amino group, typically a 4-anilino moiety, is a hallmark feature for EGFR/VEGFR inhibition. mdpi.com This group occupies a hydrophobic pocket, and its substituents can be tailored to enhance potency and selectivity. Electron-withdrawing groups on the aniline ring are often beneficial. mdpi.com

C-2 Moiety: This position can be modified to improve properties and add new interaction points. Converting the ester to a carboxamide allows for the introduction of side chains that can form additional hydrogen bonds or ionic interactions, as seen with PAK4 inhibitors where an interaction with an aspartate residue is key. acs.org

In essence, the prototypical pharmacophore for a 4-aminoquinazoline-based kinase inhibitor involves the quinazoline core for hinge binding, a C-4 aromatic group for hydrophobic interactions, and solubility-enhancing/potency-modulating groups at the C-6 and C-7 positions. The C-2 position offers a versatile handle for further optimization of selectivity and potency.

Emerging Research Directions and Future Perspectives

Design of Multi-Targeted Quinazoline (B50416) Derivatives

The complexity of diseases such as cancer and Alzheimer's disease has spurred a shift from the "one-target, one-drug" paradigm towards the development of multi-targeted agents. nih.gov The quinazoline nucleus is an ideal scaffold for designing such molecules, which can simultaneously modulate multiple biological pathways implicated in a disease, potentially leading to enhanced therapeutic efficacy and reduced chances of drug resistance. biomedres.us

Researchers are actively designing and synthesizing quinazoline derivatives that can inhibit several key enzymes or receptors. For instance, in Alzheimer's disease research, quinazoline derivatives have been developed to concurrently inhibit both human cholinesterases (hChE) and β-secretase (hBACE-1), two key enzymes in the disease's pathology. nih.gov Similarly, in oncology, there is a focus on creating dual inhibitors that target multiple tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2). nih.gov Other multi-kinase inhibitors targeting pathways like PI3K/Akt/mTOR are also under investigation. biomedres.us This strategy involves the structural modification of the quinazoline core, often at the 2, 4, 6, and 7-positions, to achieve the desired polypharmacology. mdpi.combiomedres.us

| Target Disease | Multiple Targets | Example Quinazoline Derivative Class | Therapeutic Goal |

|---|---|---|---|

| Alzheimer's Disease | Acetylcholinesterase (AChE), β-secretase (BACE-1) | Substituted Quinazolines | Simultaneous inhibition of key pathological enzymes. nih.gov |

| Cancer (Lung) | EGFR, HER2 | 4-Anilinoquinazolines | Dual inhibition to overcome resistance. nih.gov |

| Cancer | PI3K, Akt, mTOR | 4-Morpholine-quinazolines | Inhibition of a critical cell survival pathway. biomedres.us |

| Cancer | EGFR, VEGFR-2 | Quinazolin-2-yl 1,2,3-triazole hybrids | Targeting tumor growth and angiogenesis. nih.gov |

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The use of sustainable and recyclable catalysts is another significant advancement. For example, manganese(I)-catalyzed reactions have been developed for the atom-economical synthesis of quinazolines, producing dihydrogen as the only byproduct. acs.org Another innovative approach involves a magnetic nano-catalyst based on graphene oxide, which facilitates the three-component, one-pot synthesis of quinazolines under solvent-free conditions and can be easily recovered and reused multiple times without significant loss of efficiency. nih.gov Furthermore, techniques like ultrasonic irradiation are being employed to drive reactions, often leading to higher yields, shorter reaction times, and cleaner synthesis compared to traditional heating methods. nih.gov These methods represent a significant move towards more environmentally benign and economically viable production of quinazoline-based compounds. mdpi.com

Advanced In Vitro Biological Screening Models

The initial evaluation of the therapeutic potential of new quinazoline derivatives relies heavily on robust in vitro biological screening. The most common primary screening method involves testing the compounds for cytotoxic effects against a panel of human cancer cell lines. nih.gov This allows for an initial assessment of antiproliferative activity and provides insights into potential cancer types that may be susceptible to the new agent.

Commonly used cell lines for screening quinazoline derivatives include those derived from various cancers such as breast (MCF-7), lung (A549, NCI-H1975), colon (HCT-116, Caco-2), liver (HepG2), and cervical (HeLa). mdpi.comnih.gov Beyond general cytotoxicity, more specific enzyme inhibition assays are crucial for mechanism-of-action studies. For kinase inhibitors, for example, assays are performed to determine the inhibitory concentration (IC50) or inhibition constant (Ki) against specific targets like EGFR, PAK4, or AKT1. nih.govnih.govacs.org These targeted assays help to confirm that the compound interacts with its intended molecular target and provide a quantitative measure of its potency.

| Cancer Type | Cell Line | Screening Purpose |

|---|---|---|

| Breast Cancer | MCF-7 | General cytotoxicity and antiproliferative activity. mdpi.comnih.govresearchgate.net |

| Lung Cancer | A549, NCI-H1975, H358 | Antiproliferative activity, EGFR inhibition studies. biomedres.usnih.gov |

| Colon Cancer | HCT-116, Colo-205, Caco-2 | General cytotoxicity and antiproliferative activity. mdpi.comnih.gov |

| Liver Cancer | HepG2 | General cytotoxicity and antiproliferative activity. mdpi.comnih.govnih.gov |

| Prostate Cancer | PC-3 | General cytotoxicity. mdpi.com |

| Cervical Cancer | HeLa | General cytotoxicity. mdpi.com |

Applications in Chemical Biology as Research Probes

Beyond their direct therapeutic potential, specifically designed quinazoline derivatives serve as valuable tools in chemical biology. As research probes, these compounds help to elucidate complex biological pathways and validate new drug targets. acs.org The high specificity and potency of certain quinazoline inhibitors for particular enzymes, such as protein kinases, make them ideal for studying the cellular function of these targets. nih.gov

For example, a potent and selective inhibitor of p21-activated kinase 4 (PAK4), based on a 4-aminoquinazoline-2-carboxamide scaffold, can be used to investigate the specific roles of PAK4 in cell signaling, proliferation, and migration. acs.org By using such a probe, researchers can selectively block the activity of PAK4 in cellular or animal models and observe the downstream consequences, thereby dissecting its function in both normal physiology and disease states. These studies are crucial for validating whether inhibiting a particular protein is a viable therapeutic strategy for diseases like cancer. acs.org

Exploration of Quinazoline-Based Fluorescent Probes and Imaging Agents

The fusion of pharmacophores with fluorophores has led to the development of fluorescent probes that can visualize biological targets and processes in real-time within living cells. nih.govacs.org The quinazoline scaffold, with its proven ability to bind to specific biological targets like G protein-coupled receptors (GPCRs), is an excellent foundation for creating such probes. nih.govnih.gov

Researchers have successfully designed and synthesized quinazoline-based small-molecule fluorescent probes by conjugating the quinazoline core (the pharmacophore) with a fluorescent molecule like coumarin (B35378) or fluorescein (B123965) (the fluorophore). nih.gov These probes have been developed to target specific receptors, such as α1-Adrenergic Receptors (α1-ARs), allowing for their detection and subcellular localization imaging. nih.govacs.org Some quinazolinone-based probes have also been shown to specifically accumulate in and visualize cellular organelles like mitochondria and lysosomes. rsc.org Furthermore, certain probes are designed to be environmentally sensitive, for instance, showing significant fluorescence enhancement in response to changes in viscosity, which can be used to monitor processes within specific organelles like lysosomes. rsc.org These imaging agents are powerful tools for advancing our understanding of cellular biology and disease pathology. crimsonpublishers.com

Integration of Artificial Intelligence and Machine Learning in Quinazoline Drug Discovery (conceptual)